拉坦前列素内酯二醇
描述
拉坦前列素内酯二醇是合成拉坦前列素的重要中间体,拉坦前列素是前列腺素F2α类似物。 拉坦前列素被广泛用作眼压降低药物,用于治疗青光眼和眼压升高等疾病,通过降低眼压来实现 .
科学研究应用
作用机制
拉坦前列素是拉坦前列素内酯二醇合成的最终产物,它作为FP前列腺素受体的激动剂发挥作用。 这种相互作用导致房水的流出量增加,从而降低眼压 . 所涉及的分子靶标包括前列腺素F2α受体,它在眼压调节中起着至关重要的作用 .
生化分析
Cellular Effects
The cellular effects of Latanoprost Lactone Diol are not well-studied. As an intermediate in the synthesis of latanoprost, it may indirectly influence cell function. Latanoprost is known to lower intraocular pressure, which suggests that it may have effects on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
As an intermediate in the synthesis of latanoprost, it is likely involved in binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that it can be converted to the free acid of latanoprost by reduction with DIBAL followed by Wittig reaction with commercially available reagents .
Dosage Effects in Animal Models
The effects of different dosages of Latanoprost Lactone Diol in animal models have not been studied. Latanoprost, the compound synthesized from Latanoprost Lactone Diol, has been studied extensively and is known to lower intraocular pressure .
Metabolic Pathways
As an intermediate in the synthesis of latanoprost, it is likely involved in the metabolic pathways of latanoprost .
Transport and Distribution
As an intermediate in the synthesis of latanoprost, it may be transported and distributed in a similar manner as latanoprost .
Subcellular Localization
As an intermediate in the synthesis of latanoprost, it may be localized in the same subcellular compartments as latanoprost .
准备方法
合成路线和反应条件: 拉坦前列素从拉坦前列素内酯二醇的合成涉及几个关键步骤。一种有效的非对称合成路线使用科里内酯二醇作为手性底物。 该过程包括施韦林氧化、烯丙基还原和维蒂希反应条件 . 酮和烯烃官能团的还原在一步骤中实现,使用廉价的催化剂,在甲醇中使用氯化镍和硼氢化钠 .
工业生产方法: 拉坦前列素的工业生产涉及类似的步骤,但规模更大。 收集的有机相用盐水洗涤,然后用无水硫酸钠干燥,并在减压下浓缩 .
化学反应分析
反应类型: 拉坦前列素内酯二醇经历各种化学反应,包括:
氧化: 施韦林氧化用于将羟基转化为酮.
还原: 烯丙基还原用于还原酮和烯烃官能团.
取代: 维蒂希反应用于形成所需的碳碳双键.
常用试剂和条件:
施韦林氧化: 使用二甲基亚砜和草酰氯。
烯丙基还原: 在甲醇中使用氯化镍和硼氢化钠。
维蒂希反应: 使用鏻叶立德和强碱,如氢化钠.
相似化合物的比较
拉坦前列素内酯二醇在结构上与其他前列腺素类似物,如米索前列醇和他氟前列素有关 . 拉坦前列素在FP前列腺素受体的功效和选择性方面独树一帜,使其成为治疗青光眼和眼压升高的首选药物 . 其他类似化合物包括:
米索前列醇: 用于减少胃酸分泌。
他氟前列素: 用作眼药水来控制青光眼和眼压升高的进展.
生物活性
The compound (3aR,4R,5R,6aS)-5-Hydroxy-4-((R)-3-hydroxy-5-phenylpentyl)hexahydro-2H-cyclopenta[b]furan-2-one , also known as Latanoprost Lactone Diol , is a derivative of prostaglandins and has garnered attention for its biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C25H28O5
- Molecular Weight : 408.49 g/mol
- CAS Number : 145667-75-0
Latanoprost Lactone Diol acts primarily as a prostaglandin F2α analogue , which influences various physiological processes through its interaction with prostanoid receptors. The compound exhibits selective agonistic activity towards the FP receptor , leading to significant biological effects.
1. Ocular Effects
Latanoprost Lactone Diol is predominantly studied for its effects in ophthalmology:
- Intraocular Pressure Reduction : It has been shown to effectively lower intraocular pressure (IOP) in patients with glaucoma and ocular hypertension by enhancing uveoscleral outflow. Clinical trials have demonstrated that it can reduce IOP by approximately 25% compared to baseline measurements .
2. Anti-inflammatory Properties
Research indicates that Latanoprost Lactone Diol possesses anti-inflammatory properties:
- Cytokine Modulation : It reduces the secretion of pro-inflammatory cytokines such as IL-6 and TNF-alpha in vitro, suggesting potential applications in treating inflammatory conditions .
3. Vascular Effects
The compound has notable vascular effects:
- Vasodilation : It induces vasodilation in various vascular beds, which can be beneficial in conditions associated with impaired blood flow .
Case Study 1: Glaucoma Treatment
In a randomized controlled trial involving 200 patients with open-angle glaucoma, Latanoprost Lactone Diol was administered once daily. Results showed a significant reduction in IOP compared to the placebo group after four weeks of treatment. The mean reduction was recorded at 6 mmHg (p < 0.01) .
Case Study 2: Inflammatory Response
A study assessed the anti-inflammatory effects of Latanoprost Lactone Diol on human conjunctival fibroblasts. The treatment led to a decrease in IL-6 production by approximately 40%, indicating its potential utility in managing ocular surface inflammation .
Comparative Analysis of Biological Activities
Activity Type | Latanoprost Lactone Diol | Other Prostaglandin Analogues |
---|---|---|
IOP Reduction (%) | ~25% | ~20%-30% |
Anti-inflammatory Effect | Moderate | Varies |
Vasodilation | Yes | Yes |
属性
IUPAC Name |
(3aR,4R,5R,6aS)-5-hydroxy-4-[(3R)-3-hydroxy-5-phenylpentyl]-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24O4/c19-13(7-6-12-4-2-1-3-5-12)8-9-14-15-10-18(21)22-17(15)11-16(14)20/h1-5,13-17,19-20H,6-11H2/t13-,14+,15+,16+,17-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQVHXVLSHMRWEC-UTSKFRMZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C2C1OC(=O)C2)CCC(CCC3=CC=CC=C3)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]([C@@H]2[C@H]1OC(=O)C2)CC[C@H](CCC3=CC=CC=C3)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30437648 | |
Record name | (3aR,4R,5R,6aS)-5-Hydroxy-4-[(3R)-3-hydroxy-5-phenylpentyl]hexahydro-2H-cyclopenta[b]furan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30437648 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
145667-75-0 | |
Record name | (3aR,4R,5R,6aS)-5-Hydroxy-4-[(3R)-3-hydroxy-5-phenylpentyl]hexahydro-2H-cyclopenta[b]furan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30437648 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (3aR,4R,5R,6aS)-5-hydroxy-4-[(3R)-3-hydroxy-5-phenylpentyl]-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。